molecular formula C24H23N3O4S2 B2376460 N-(5-acetyl-4-phenylthiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 361481-66-5

N-(5-acetyl-4-phenylthiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide

Cat. No.: B2376460
CAS No.: 361481-66-5
M. Wt: 481.59
InChI Key: JQTRYAFZABJFBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-acetyl-4-phenylthiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide” is a synthetic organic compound that belongs to the class of thiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-acetyl-4-phenylthiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: Starting with a suitable precursor such as acetophenone and thiourea, the thiazole ring can be formed through a cyclization reaction.

    Acetylation: The thiazole intermediate can be acetylated using acetic anhydride under acidic conditions.

    Formation of the Benzamide Group: The acetylated thiazole can then be reacted with 4-aminobenzoyl chloride to form the benzamide group.

    Introduction of the Diallylsulfamoyl Group: Finally, the benzamide intermediate can be reacted with diallylsulfamide under suitable conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the diallylsulfamoyl group.

    Reduction: Reduction reactions could target the carbonyl groups present in the acetyl and benzamide moieties.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a drug candidate. Its structural features suggest it may interact with various biological targets.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(5-acetyl-4-phenylthiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide” would depend on its specific biological activity. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The compound’s structure suggests it may bind to specific molecular targets, affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.

    Benzamide Derivatives: Compounds like metoclopramide and sulpiride.

    Sulfamoyl Derivatives: Compounds like sulfamethoxazole and sulfanilamide.

Uniqueness

The uniqueness of “N-(5-acetyl-4-phenylthiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide” lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(prop-2-enyl)sulfamoyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-4-15-27(16-5-2)33(30,31)20-13-11-19(12-14-20)23(29)26-24-25-21(22(32-24)17(3)28)18-9-7-6-8-10-18/h4-14H,1-2,15-16H2,3H3,(H,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTRYAFZABJFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC=C)CC=C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.